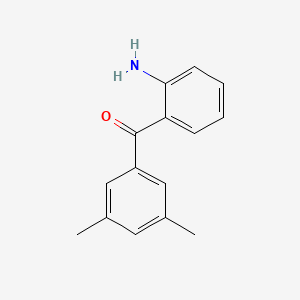
(2-Aminophenyl)(3,5-dimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminophenyl)(3,5-dimethylphenyl)methanone is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(3,5-dimethylphenyl)methanone typically involves the reaction of 2-aminobenzophenone with 3,5-dimethylbenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
(2-Aminophenyl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated derivatives.
科学研究应用
(2-Aminophenyl)(3,5-dimethylphenyl)methanone is utilized in various fields of scientific research:
作用机制
The mechanism of action of (2-Aminophenyl)(3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions . These interactions can affect the activity of enzymes and receptors, making the compound useful in biochemical studies.
相似化合物的比较
Similar Compounds
- (2-Aminophenyl)(4-methylphenyl)methanone
- (2-Aminophenyl)(3,4-dimethylphenyl)methanone
- (2-Aminophenyl)(2,4-dimethylphenyl)methanone
Uniqueness
(2-Aminophenyl)(3,5-dimethylphenyl)methanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules . This positional isomerism can lead to differences in physical properties and biological activity compared to its analogs.
生物活性
(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as 2'-amino-3,5-dimethylbenzophenone, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a central carbonyl group (C=O) flanked by two aromatic rings:
- Amino Group : Located at the ortho position (2nd position) of one ring.
- Methyl Groups : Present at the meta positions (3rd and 5th positions) of the other ring.
This structural configuration suggests that the compound may engage in various interactions due to the presence of both electron-donating (amine) and electron-withdrawing (methyl) groups, which can influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In chick chorioallantoic membrane assays, it demonstrated significant inhibition of angiogenesis and tumor growth. These findings suggest that this compound may interfere with cancer cell proliferation through multiple pathways .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The amine group can form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its antimicrobial and anticancer effects .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Cancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Amino-5-chlorophenol | Antimicrobial | Enzyme inhibition |
| 2-Amino-5-chlorobenzophenone | Anticancer | Angiogenesis inhibition |
| 2-Methoxyphenyl isocyanate | Moderate antimicrobial | Reactive oxygen species modulation |
The table above highlights how this compound compares with similar compounds in terms of biological activities and mechanisms.
属性
IUPAC Name |
(2-aminophenyl)-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIDNDQXKGXPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














